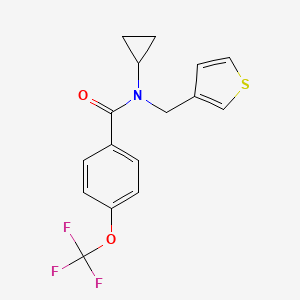

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2S/c17-16(18,19)22-14-5-1-12(2-6-14)15(21)20(13-3-4-13)9-11-7-8-23-10-11/h1-2,5-8,10,13H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPJVSUPFTUWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a cyclopropyl group, a thiophene ring, and a trifluoromethoxy group attached to a benzamide moiety, which enhances its biological activity and stability. The compound's molecular formula is with a molecular weight of 341.3 g/mol .

The biological activity of this compound is attributed to its interactions with various biological macromolecules. The trifluoromethoxy group is believed to enhance binding affinity to target proteins, while the sulfonamide moiety can engage in hydrogen bonding interactions. These characteristics suggest that the compound may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 10.38 | Cell cycle arrest at G1 phase |

| A549 | 12.50 | Modulation of apoptosis signaling |

These results suggest that this compound could be an effective anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has also demonstrated antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting its potential use as an antibacterial agent. The following table outlines the antimicrobial efficacy observed in preliminary studies:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial therapies .

Recent Research Highlights

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of this compound against several cancer cell lines, confirming its potential as an anticancer agent with IC50 values significantly lower than those of traditional chemotherapeutics .

- Apoptosis Induction : Flow cytometry assays conducted on MCF-7 cells revealed that the compound induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity, highlighting its mechanism of action .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its applicability in treating bacterial infections .

Future Directions

Given its promising biological activities, further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

- Detailed mechanism elucidation through molecular docking studies.

- In vivo efficacy assessments in relevant animal models.

- Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide and sulfonamide derivatives. Key comparisons include:

Functional Group Impact

- Trifluoromethoxy vs.

- Thiophen-3-ylmethyl vs. Benzyl : The thiophene moiety introduces sulfur-based heterocyclic interactions, which may enhance binding to metalloenzymes or aromatic receptors compared to purely phenyl-based substituents .

Physicochemical Properties

- Molecular Weight: The target compound (estimated ~370–380 g/mol) falls within the range of bioactive small molecules, comparable to pesticidal benzamides like flutolanil (Molecular formula: C₁₇H₁₄F₃NO₂) .

- Polarity : The trifluoromethoxy group increases lipophilicity relative to hydroxyl or methoxy substituents, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of cyclopropylamine and thiophen-3-ylmethanol precursors. Key steps include amide bond formation using coupling agents (e.g., HATU or DCC) under inert atmospheres. Optimization involves controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane or acetonitrile). Purification via silica gel chromatography or recrystallization improves yield .

Q. How should researchers address potential hazards during the synthesis of this compound?

- Methodological Answer : Conduct a comprehensive hazard analysis (e.g., reviewing SDS for reagents like trifluoromethoxybenzoyl chloride and thiophen-3-ylmethanol). Use fume hoods for volatile solvents, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor thermal stability via differential scanning calorimetry (DSC) to prevent decomposition during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this benzamide derivative?

- Methodological Answer :

- 1H/13C NMR : Resolve cyclopropyl and thiophene protons (δ 1.0–1.5 ppm for cyclopropane; δ 6.8–7.2 ppm for thiophene) .

- LC/MS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅F₃NO₂S: 348.08) and purity .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to compare binding modes in varied pH or co-factor conditions .

- Cellular Context : Replicate assays in isogenic cell lines (e.g., wild-type vs. mutant kinase variants) to isolate confounding factors .

Q. What strategies are effective in improving the metabolic stability of this compound without compromising its target affinity?

- Methodological Answer :

- Fluorine Substitution : Replace labile groups (e.g., methyl) with trifluoromethoxy to enhance metabolic resistance via steric and electronic effects .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., pivaloyloxymethyl) to improve bioavailability .

- Bioisosteric Replacement : Substitute thiophene with pyridine to maintain π-π stacking while reducing hepatic clearance .

Q. How does the compound's binding mode compare to structurally similar kinase inhibitors (e.g., GNF-2)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to map interactions with ATP-binding pockets. Highlight differences in hydrogen bonding (e.g., cyclopropyl vs. benzyl groups) .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX Eurofins) to identify off-target effects. Compare selectivity scores (Gini > 0.7 indicates high specificity) .

- Mutagenesis : Engineer point mutations (e.g., T315I in Bcr-Abl) to assess resistance profiles .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to identify bioavailability issues .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect inactive or toxic metabolites in liver microsomes .

- Dose Optimization : Conduct allometric scaling from murine models to predict human-equivalent dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.